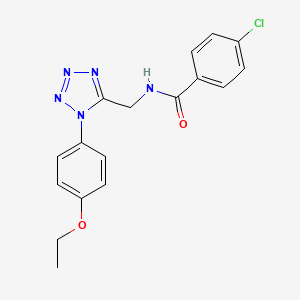

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

描述

属性

IUPAC Name |

4-chloro-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNAVYJUJPANHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials:

4-chlorobenzoyl chloride

4-ethoxyphenyl hydrazine

Sodium azide

Appropriate solvents and catalysts (e.g., dimethylformamide, triethylamine)

Reaction Steps:

Formation of Benzamide: 4-chlorobenzoyl chloride reacts with an appropriate amine under basic conditions to form the benzamide intermediate.

Tetrazole Formation: The formed benzamide is further reacted with 4-ethoxyphenyl hydrazine in the presence of sodium azide to introduce the tetrazole ring via cyclization.

Final Assembly: The intermediate is then coupled under suitable conditions to yield the final compound, 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide.

Industrial Production Methods: While specific industrial production methods may vary, scaling up typically involves optimizing reaction conditions for large-scale synthesis, ensuring high yields, and employing efficient purification processes to obtain the compound in a pure form.

化学反应分析

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, primarily at the ethoxyphenyl or tetrazole moieties, depending on the reagents and conditions.

Reduction: Reduction reactions may target the chloro group or the tetrazole ring, potentially converting them to their respective reduced forms.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide may be used.

Reduction: Hydrogenation with palladium on carbon or lithium aluminium hydride.

Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.

Major Products: The primary products of these reactions vary based on the specific transformation, ranging from oxidized or reduced derivatives to substituted analogs.

科学研究应用

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide finds applications across several domains:

Chemistry: As a versatile intermediate in organic synthesis, it serves as a building block for creating complex molecules.

Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Could be used in the development of specialty chemicals and advanced materials.

作用机制

The compound's mechanism of action hinges on its molecular structure:

Molecular Targets: It may interact with various enzymes, receptors, or cellular components, depending on its application.

Pathways Involved: Binding to specific proteins or enzymes can modulate biological pathways, influencing cellular processes and therapeutic outcomes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrazole Ring

The tetrazole’s 1-aryl group and benzamide’s substituents significantly influence physicochemical and biological properties. Key comparisons include:

Notes:

- The ethoxy group in the target compound may confer better membrane permeability than halogenated analogs (e.g., 3,4-difluorophenyl in ).

Benzamide Core Modifications

Variations in the benzamide moiety impact electronic properties and binding interactions:

Notes:

生物活性

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its antifungal, antibacterial, and anticancer properties, as well as structure-activity relationships (SAR) and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

The biological activity of 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide has been evaluated through various in vitro and in vivo studies. The primary areas of focus include:

- Antifungal Activity

- Antibacterial Activity

- Anticancer Activity

Antifungal Activity

Research has shown that derivatives of tetrazole compounds exhibit significant antifungal properties. For instance, in a study involving various phenyl(2H-tetrazol-5-yl)methanamine derivatives, several compounds demonstrated effective antifungal activity against strains such as Aspergillus flavus and Penicillium purpurogenum . The presence of the tetrazole ring is crucial for enhancing antifungal efficacy.

| Compound | Antifungal Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide | Moderate | 32 µg/mL |

| Other Tetrazole Derivatives | Varies | 16–64 µg/mL |

Antibacterial Activity

The compound's antibacterial properties were assessed against various bacterial strains. Notably, it showed inhibitory effects against Escherichia coli and Bacillus subtilis. The structure-activity relationship indicates that the introduction of halogen atoms (like chlorine) enhances antibacterial potency .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 20 |

| B. subtilis | 18 | 25 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. Specifically, 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide was tested against various cancer cell lines, including HeLa and A549 cells. The results indicated significant cytotoxicity with IC50 values in the micromolar range.

Case Study: HeLa Cell Line

In a controlled study, the compound exhibited an IC50 value of approximately 5 µM against HeLa cells, indicating potent antiproliferative effects . The mechanism appears to involve disruption of cell cycle progression and induction of apoptosis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the benzamide and tetrazole rings significantly impact biological activity. Key findings include:

- Chlorine Substitution : Enhances both antibacterial and anticancer activities.

- Ethoxy Group : Contributes to improved solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。